molecular formula C16H16N2O4 B162828 Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 1762-42-1

Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Cat. No. B162828
CAS RN: 1762-42-1
M. Wt: 300.31 g/mol
InChI Key: CTXJVXIVHPUFIP-UHFFFAOYSA-N
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Patent
US06500510B1

Procedure details

To a suspension of the diester (1) (3.0 g, 10.0 mmol) in 200 mL of absolute ethanol, 8.2 g of sodium borohydride was added in one portion. The mixture was refluxed for 3 hours, cooled to room temperature, then 200 mL of a saturated aqueous solution of ammonium chloride was added to decompose the excess borohydride. The ethanol was removed and the precipitated solid was dissolved with a minimum amount of water. The resulting solution was extracted with ethyl acetate (5×200 mL) then dried over sodium sulfate and rotary-evaporated. The 1.7 g (80% yield) of solid (2) thus obtained was used without further purification. 1H NMR (300 MHz, CD3OD) δ ppm: 4.75 (4H, s, 2CH2OH), 7.43 (2H, d, 3JHH=6 Hz, aryl H on C5 and C5′), 8.25 (2H, s, aryl H on C3 and C3′), 9.00 (2H, d, 3JHH=6 Hz, aryl H on C6 and C6′). Elemental analysis of C12H12N2O2: calcd. C 66.65, H 5.59, N 12.95%, found C 65.90, H 5.70, N 12.32%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12]2[CH:17]=[C:16]([C:18](OCC)=[O:19])[CH:15]=[CH:14][N:13]=2)[CH:7]=1)=O)C.[BH4-].[Na+].[Cl-].[NH4+].[BH4-]>C(O)C>[OH:19][CH2:18][C:16]1[CH:15]=[CH:14][N:13]=[C:12]([C:8]2[CH:7]=[C:6]([CH2:4][OH:3])[CH:11]=[CH:10][N:9]=2)[CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NC=C1)C1=NC=CC(=C1)C(=O)OCC
Name
Quantity
8.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed
DISSOLUTION
Type
DISSOLUTION
Details
the precipitated solid was dissolved with a minimum amount of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
rotary-evaporated

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC(=NC=C1)C1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.